N-(4-Nitrophenyl)ethanehydrazonoyl bromide
Description
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the functional group –C(X):NNH– and have gained significant attention due to their wide range of biological properties, including antimicrobial, fungicidal, and pharmaceutical applications .
Properties
CAS No. |
38562-65-1 |
|---|---|
Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H8BrN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3 |
InChI Key |
YLJLGXZPXFDLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide can be synthesized through the bromination of propionaldehyde-4-nitrophenylhydrazone. This is followed by the reaction of the produced N-(4-nitrophenyl)propionohydrazonoyl bromide with acetylacetone in the presence of sodium ethoxide . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used.
Substitution: Reagents like sodium ethoxide and triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have been evaluated for their antimicrobial activity .
Scientific Research Applications
N-(4-Nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives.
Biology: The compound and its derivatives have shown significant antimicrobial activity against bacteria like E. coli and fungi like C.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)ethanehydrazonoyl bromide involves its interaction with microbial cell components, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl chloride
- N-(4-Nitrophenyl)propionohydrazonoyl bromide
- N-(4-Nitrophenyl)benzohydrazonoyl chloride
Uniqueness
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is unique due to its specific functional group and its ability to form a wide range of derivatives with significant antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
